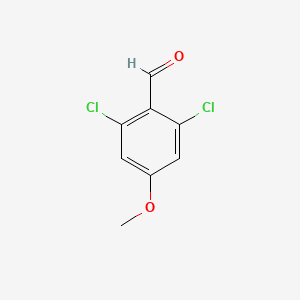

2,6-Dichloro-4-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYUCTPCAWSYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82772-93-8 | |

| Record name | 2,6-Dichloro-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dichloro-4-methoxybenzaldehyde CAS number

2,6-Dichloro-4-methoxybenzaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry. As a versatile intermediate, its unique electronic and steric properties, conferred by the ortho-dichloro and para-methoxy substituents, make it a valuable building block for complex molecular architectures, particularly in the fields of pharmaceutical and materials science. This document delves into its physicochemical properties, outlines robust synthetic and purification protocols, provides a detailed analysis of its spectroscopic signature for characterization, explores its chemical reactivity, and summarizes essential safety and handling procedures. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Introduction

This compound is a halogenated aromatic aldehyde whose structure is characterized by a benzaldehyde core substituted with two chlorine atoms ortho to the formyl group and a methoxy group in the para position. This specific substitution pattern imparts a unique combination of steric hindrance around the aldehyde functionality and modulated electronic properties on the aromatic ring. The electron-withdrawing nature of the chlorine atoms deactivates the ring towards electrophilic substitution, while the electron-donating methoxy group activates the para position, although this effect is sterically influenced by the adjacent chlorines. This interplay of effects makes this compound a key precursor in the synthesis of targeted molecules where precise control of reactivity and regioselectivity is paramount. Its utility is frequently observed in the construction of agrochemicals, dyes, and, most notably, pharmaceutical intermediates.[1][2][3]

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in synthesis, dictating choices for solvents, reaction conditions, and purification methods. The properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cl₂O₂ | [4][5] |

| Molecular Weight | 205.04 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Melting Point | Data not readily available | [4] |

| Boiling Point | Data not readily available | [4] |

| Solubility | Expected to be insoluble in water; soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from structure |

| InChIKey | VOYUCTPCAWSYTF-UHFFFAOYSA-N | [4] |

| SMILES | COC1=CC(=C(C(=C1)Cl)C=O)Cl | [4] |

Synthesis and Purification

The introduction of a formyl group onto an electron-rich aromatic ring is a cornerstone of organic synthesis. For a precursor like 3,5-dichloroanisole, the Vilsmeier-Haack reaction is an exceptionally effective and widely adopted method.[6][7][8][9]

The Vilsmeier-Haack Reaction: A Mechanistic Approach

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a chloroiminium salt, as the electrophile for formylation.[7][8] This reagent is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[7] The electron-rich aromatic substrate—in this case, 3,5-dichloroanisole—attacks the electrophilic Vilsmeier reagent. The subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.[8][9] The choice of this method is logical because the methoxy group strongly activates the aromatic ring, directing the electrophilic substitution to the positions ortho and para to it. The two existing chlorine atoms sterically and electronically direct the formylation to the C4 position.

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Detailed Experimental Protocol (Vilsmeier-Haack Formylation)

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (1.2 eq) in an ice-salt bath.

-

Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF) (3.0 eq) dropwise to the cooled POCl₃, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

-

Electrophilic Substitution: Dissolve the starting material, 3,5-dichloroanisole (1.0 eq), in a minimal amount of DMF and add it dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup and Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. This step hydrolyzes the intermediate iminium salt to the aldehyde.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Spectroscopic Characterization

Unambiguous characterization of the final product is critical for confirming its identity and purity. The following table summarizes the expected spectroscopic data for this compound, inferred from the analysis of its functional groups and data from analogous compounds.[10][11][12]

| Technique | Expected Signature |

| ¹H NMR | ~10.3 ppm (s, 1H, -CHO)~7.0 ppm (s, 2H, Ar-H)~3.9 ppm (s, 3H, -OCH₃) |

| ¹³C NMR | ~188 ppm (C=O)~165 ppm (C-OCH₃)~140 ppm (C-Cl)~132 ppm (C-CHO)~115 ppm (Ar C-H)~56 ppm (-OCH₃) |

| IR (cm⁻¹) | ~2850, ~2750 (Aldehyde C-H stretch)~1705 (Aldehyde C=O stretch)~1580, ~1470 (Aromatic C=C stretch)~1260 (Aryl Ether C-O stretch)~800 (C-Cl stretch) |

| Mass Spec (EI) | M⁺ peak at m/z 204Isotopic pattern for 2 Cl atoms (M⁺, M⁺+2, M⁺+4 in ~9:6:1 ratio) |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is governed by its three key structural features: the aldehyde group, the dichlorinated aromatic ring, and the methoxy group.

Caption: Key reactive sites and influential groups on this compound.

-

Aldehyde Functionality : This is the primary site of reactivity. It readily undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignards), ylides (Wittig reaction), and cyanides (cyanohydrin formation). It can be oxidized to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent, or reduced to a benzyl alcohol with sodium borohydride or lithium aluminum hydride.

-

Aromatic Ring : The ring is generally deactivated towards electrophilic aromatic substitution due to the powerful inductive effect of the two chlorine atoms. However, the strong activating effect of the para-methoxy group can still facilitate certain substitutions, though the positions are sterically hindered. The electron deficiency makes it a candidate for nucleophilic aromatic substitution (SₙAr), particularly if a strong nucleophile is used under forcing conditions.

-

Role in Drug Development : As a synthetic intermediate, this molecule serves as a scaffold. The aldehyde can be elaborated into a variety of functional groups or heterocycles, while the chlorinated methoxy-phenyl ring provides a core structure that can be tailored for specific biological targets. The chlorine atoms can enhance lipophilicity and metabolic stability, which are desirable properties in drug candidates.

Safety and Handling

As with any chemical reagent, proper safety protocols are essential when handling this compound. While a specific safety data sheet (SDS) is not widely available, data from structurally related compounds like other chlorinated benzaldehydes suggest the following precautions.[13][14]

-

Hazards : Assumed to be an irritant to the skin, eyes, and respiratory system.[14] May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE) : Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1] Keep the container tightly sealed.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized and synthetically valuable molecule. Its preparation via the Vilsmeier-Haack reaction is efficient, and its distinct spectroscopic signature allows for straightforward characterization. The interplay of its aldehyde, dichloro, and methoxy functionalities provides a rich platform for chemical transformations, making it an important building block for creating complex molecular targets in pharmaceutical and chemical research. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in advanced organic synthesis.

References

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- Benchchem. (n.d.).

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

- The Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (2016).

-

Chemical Synthesis Database. (n.d.). This compound. [Link]

- Bio-Connect. (n.d.). Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde.

- Biosynth. (2021). Safety Data Sheet - 3-Chloro-4-methoxybenzaldehyde.

-

PubChem. (n.d.). 2,6-Dichlorobenzaldehyde. [Link]

-

PubChemLite. (n.d.). This compound (C8H6Cl2O2). [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-dichloro-4-nitrobenzaldehyde. [Link]

- Benchchem. (n.d.). An In-depth Technical Guide to the Infrared Spectrum Analysis of 2,6-Dimethoxybenzaldehyde.

-

Autech. (n.d.). Exploring 2-Hydroxy-4-Methoxybenzaldehyde: Properties and Applications. [Link]

-

ResearchGate. (n.d.). Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide catalysts. [Link]

Sources

- 1. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. PubChemLite - this compound (C8H6Cl2O2) [pubchemlite.lcsb.uni.lu]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. bio.vu.nl [bio.vu.nl]

- 14. biosynth.com [biosynth.com]

2,6-Dichloro-4-methoxybenzaldehyde molecular weight

An In-Depth Technical Guide to 2,6-Dichloro-4-methoxybenzaldehyde: Properties, Synthesis, and Research Applications

Introduction

This compound is a polysubstituted aromatic aldehyde, a class of organic compounds pivotal to synthetic chemistry. Characterized by a benzaldehyde core functionalized with two chlorine atoms ortho to the aldehyde group and a methoxy group in the para position, this molecule serves as a versatile intermediate in the synthesis of more complex chemical structures. Its molecular formula is C₈H₆Cl₂O₂ and it has a molecular weight of 205.04 g/mol .[1] The unique electronic and steric properties conferred by its substituents make it a valuable building block in medicinal chemistry, agrochemicals, and materials science. The aldehyde functional group offers a reactive site for a multitude of chemical transformations, while the dichlorinated methoxyphenyl moiety provides a scaffold that can be tailored for specific biological or material properties. This guide offers a comprehensive overview of its chemical properties, plausible synthetic routes, safety considerations, and potential applications for professionals in research and development.

Part 1: Physicochemical Properties and Spectroscopic Profile

Understanding the fundamental physicochemical and spectroscopic characteristics of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

Molecular Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₂ | [1] |

| Molecular Weight | 205.04 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| InChIKey | VOYUCTPCAWSYTF-UHFFFAOYAU | [1] |

Predicted Spectroscopic Characteristics

The structural identity of this compound can be unequivocally confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[2] Based on its structure and data from analogous compounds, a predicted spectral profile can be constructed.

| Technique | Predicted Observation | Rationale |

| ¹H NMR | Aldehyde (-CHO): δ 9.9-10.1 ppm (singlet, 1H)Aromatic (-CH): δ ~6.9-7.1 ppm (singlet, 2H)Methoxy (-OCH₃): δ ~3.9 ppm (singlet, 3H) | The aldehyde proton is highly deshielded. The two aromatic protons are chemically equivalent due to symmetry, appearing as a singlet. The methoxy protons are in a typical chemical shift range. |

| ¹³C NMR | Carbonyl (-C=O): δ ~189-192 ppmAromatic (C-O): δ ~162-165 ppmAromatic (C-Cl): δ ~135-138 ppmAromatic (C-CHO): δ ~130-133 ppmAromatic (C-H): δ ~112-115 ppmMethoxy (-OCH₃): δ ~56 ppm | The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The carbonyl carbon is the most downfield signal. Spectroscopic data for similar compounds like 4-methoxybenzaldehyde can be used for comparison.[3][4] |

| IR Spectroscopy | C=O stretch (aldehyde): ~1700-1710 cm⁻¹ (strong)C-O-C stretch (aryl ether): ~1250-1270 cm⁻¹ (strong)C-Cl stretch: ~700-800 cm⁻¹ (strong) | These absorption bands are characteristic of the key functional groups present in the molecule. The strong carbonyl stretch is a definitive feature of aldehydes. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 204/206/208 | The isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, M+4 pattern with an approximate ratio of 9:6:1. Key fragmentation would likely involve the loss of H, CHO, or Cl radicals. |

Part 2: Synthesis and Purification

While specific literature on the synthesis of this compound is scarce, a reliable route can be designed based on well-established organic chemistry principles. A common and effective method for preparing benzaldehydes is the oxidation of the corresponding benzyl alcohol.

Proposed Synthetic Pathway: Swern Oxidation

The Swern oxidation is a mild and high-yielding protocol that converts primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid. The process involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride, followed by the addition of the alcohol substrate and quenching with a hindered base like triethylamine. A similar approach has been documented for the synthesis of 2,6-dichloro-4-nitrobenzaldehyde from its corresponding alcohol.[5]

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative, theoretical protocol. All laboratory work should be conducted under the supervision of a qualified chemist with a thorough, substance-specific risk assessment.

Step 1: Activation of DMSO

-

To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add a solution of anhydrous DMSO (2.2 equivalents) in DCM dropwise.

-

Maintain the temperature below -60 °C during the addition.

-

Stir the resulting mixture for 15 minutes at -78 °C.

Step 2: Alcohol Oxidation

-

Add a solution of 2,6-dichloro-4-methoxybenzyl alcohol (1.0 equivalent) in DCM dropwise to the activated DMSO mixture.

-

Ensure the internal temperature remains below -60 °C.

-

Stir the reaction mixture for 45 minutes at -78 °C.

Step 3: Quenching

-

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

-

Allow the mixture to slowly warm to room temperature over 1 hour.

Step 4: Work-up and Purification

-

Add water to the reaction mixture and transfer to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Workflow Diagram: Synthesis of this compound

Caption: Swern oxidation workflow for preparing the target aldehyde.

Part 3: Handling, Safety, and Storage

Given the absence of a specific Safety Data Sheet (SDS) for this compound, safety protocols must be inferred from structurally related compounds, such as 2,6-dichlorobenzaldehyde and other chlorinated or methoxylated benzaldehydes.[6][7] It is imperative to treat this compound as hazardous until proven otherwise.

| Hazard Category | Precautionary Measures and PPE |

| Eye Contact | Causes serious eye damage.[6][7] Wear chemical safety goggles and a face shield. An eyewash station must be readily accessible. |

| Skin Contact | Causes severe skin burns.[7] Wear nitrile or neoprene gloves and a lab coat. Avoid all skin contact. |

| Inhalation | May cause respiratory irritation.[8] Handle only in a certified chemical fume hood to avoid breathing dust or vapors. |

| Ingestion | May be harmful if swallowed.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][9]

-

The compound may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6][9]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[6][9]

Part 4: Applications in Research and Drug Development

The true value of this compound lies in its potential as a chemical intermediate. The aldehyde group is a gateway to a vast array of chemical transformations, making it a powerful tool for constructing molecular libraries for screening purposes.

Role as a Versatile Chemical Intermediate

The aldehyde functionality can readily participate in reactions such as:

-

Reductive Amination: To form secondary and tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Grignard and Organolithium Additions: To form secondary alcohols.

-

Knoevenagel and Aldol Condensations: To form α,β-unsaturated systems.

-

Schiff Base Formation: To create imines, which can be further reduced or used as ligands.

The dichlorinated methoxy-phenyl scaffold is of particular interest in drug design. Chlorine atoms can enhance metabolic stability and increase lipophilicity, which can improve cell membrane permeability. The methoxy group can serve as a hydrogen bond acceptor, interacting with biological targets. Benzaldehyde derivatives, in general, have shown a wide range of therapeutic potential, including anticancer and antimicrobial activities.[10]

Workflow: Synthesis of a Secondary Amine Library

A common strategy in early-stage drug discovery is the rapid synthesis of a library of related compounds for biological screening. Reductive amination is an ideal reaction for this purpose.

Experimental Protocol: Parallel Reductive Amination

Step 1: Reaction Setup

-

In an array of reaction vials, dispense a solution of this compound (1.0 equivalent) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

-

To each vial, add a solution of a unique primary amine (1.1 equivalents) from a pre-selected amine library.

-

Allow the mixtures to stir for 30 minutes at room temperature to facilitate imine formation.

Step 2: Reduction

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), to each vial.

-

Causality: NaBH(OAc)₃ is chosen because it is mild enough not to reduce the aldehyde directly but is highly effective at reducing the intermediate iminium ion, minimizing side reactions.

-

Seal the vials and allow them to stir at room temperature for 12-24 hours.

Step 3: High-Throughput Work-up and Purification

-

Quench the reactions by adding a basic aqueous solution (e.g., saturated NaHCO₃).

-

Extract the products using an organic solvent in a 96-well plate format.

-

The resulting library of crude secondary amines can be purified via high-throughput preparative HPLC/MS.

Diagram: Drug Discovery Workflow

Caption: A typical workflow from building block to hit discovery.

Conclusion

This compound, with a molecular weight of 205.04 g/mol [1], represents a highly functionalized and synthetically attractive chemical building block. While detailed experimental data for this specific molecule is limited, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. Its sterically hindered and electron-deficient aldehyde group, combined with a substituted phenyl ring common in bioactive molecules, makes it a valuable precursor for creating novel compounds in drug discovery and materials science. This guide provides the foundational knowledge for researchers to synthesize, handle, and strategically employ this compound in their research endeavors.

References

-

Chemical Synthesis Database. (2025, May 20). This compound. [Link]

-

PubChem. 2,6-Dichloro-3,4-dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. [Link]

-

Guo, B., et al. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

Wiley Science Solutions. 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzaldehyde - 13C NMR. SpectraBase. [Link]

-

Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]

-

ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. [Link]

-

Jim Clark. (2015). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

PrepChem.com. (2023). Synthesis of 2,6-dichloro-4-nitrobenzaldehyde. [Link]

-

PrepChem.com. (2023). Preparation of 2,6-dichlorobenzaldehyde. [Link]

-

Patel, R. N. (2018). Biocatalysis in Drug Development—Highlights of the Recent Patent Literature. ACS Catalysis. [Link]

-

Data.gov. Compound 529894: 2,6-Dimethoxy-4-hydroxybenzaldehyde. [Link]

-

NIST. Benzaldehyde, 2-hydroxy-4-methoxy-. NIST Chemistry WebBook. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. lehigh.edu [lehigh.edu]

- 3. rsc.org [rsc.org]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 5. prepchem.com [prepchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. biosynth.com [biosynth.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. benchchem.com [benchchem.com]

Synthesis of 2,6-Dichloro-4-methoxybenzaldehyde

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways leading to 2,6-dichloro-4-methoxybenzaldehyde (CAS No. 22983-37-9), a key substituted aromatic aldehyde. This document is structured to serve researchers, medicinal chemists, and process development scientists by not only detailing synthetic protocols but also elucidating the underlying chemical principles and strategic considerations that govern these transformations. We will explore the most direct and industrially relevant methods, focusing on the Vilsmeier-Haack formylation, and provide a comparative analysis with a plausible multi-step alternative.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic compound featuring a central benzene ring functionalized with an aldehyde group, two chlorine atoms, and a methoxy group. Its molecular structure presents a valuable scaffold for organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The sterically hindered and electronically modulated nature of the aldehyde group, flanked by two chlorine atoms, makes it a unique building block for constructing complex molecular architectures. Its derivatives have been explored in various contexts, including as precursors to potential cyclin-dependent kinase (CDK) inhibitors for cancer therapy and other biologically active molecules.[1] The precise arrangement of its functional groups allows for selective transformations, making a reliable and efficient synthesis paramount for its application in drug discovery and development pipelines.[2][3]

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆Cl₂O₂ | [4] |

| Molecular Weight | 205.04 g/mol | [4] |

| Appearance | Solid (form may vary) | General Knowledge |

| CAS Number | 22983-37-9 | N/A |

Strategic Analysis of Synthetic Routes

The synthesis of this compound hinges on the introduction of a formyl group (-CHO) onto a pre-existing 1,3-dichloro-5-methoxybenzene scaffold. The methoxy group is a moderately activating, ortho, para-directing group for electrophilic aromatic substitution. Given the substitution pattern, two primary retrosynthetic disconnections are logical:

-

Direct Formylation: A one-step formylation of 3,5-dichloroanisole at the C4 position. This is the most convergent and atom-economical approach.

-

Functional Group Interconversion: A two-step pathway involving the formylation of 3,5-dichlorophenol to produce 2,6-dichloro-4-hydroxybenzaldehyde, followed by methylation of the phenolic hydroxyl group.

This guide will focus on the direct formylation via the Vilsmeier-Haack reaction as the primary and most efficient method, with the second route presented as a viable alternative for comparative purposes.

Primary Synthesis: The Vilsmeier-Haack Formylation of 3,5-Dichloroanisole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] It employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[7][8][9] This reagent is a relatively weak electrophile, making the reaction highly selective for activated aromatic rings.

Reaction Mechanism and Rationale

The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack by the aromatic substrate.

-

Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. This is followed by a cascade of eliminations to form the highly electrophilic N,N-dimethylchloroiminium ion (the Vilsmeier reagent).

-

Electrophilic Aromatic Substitution: The electron-rich π-system of 3,5-dichloroanisole attacks the carbon atom of the Vilsmeier reagent. The methoxy group directs the substitution to the para position (C4), which is sterically unhindered compared to the ortho positions (C2, C6) already occupied by chlorine atoms. This attack temporarily disrupts the aromaticity of the ring, forming a sigma complex.

-

Rearomatization and Hydrolysis: A base (such as the displaced chloride ion or another DMF molecule) abstracts a proton from the C4 position, restoring aromaticity. The resulting iminium salt intermediate is then subjected to aqueous workup. Hydrolysis readily converts the iminium salt into the final aldehyde product, this compound.

Caption: Logical workflow of the Vilsmeier-Haack synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

3,5-Dichloroanisole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous (optional solvent)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-dichloroanisole (1.0 eq) and anhydrous DMF (3.0-5.0 eq). If desired, anhydrous DCM can be used as a solvent.

-

Formation of Vilsmeier Reagent: Cool the mixture to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1-1.5 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup and Quenching: Cool the reaction mixture back to 0 °C. Cautiously pour the mixture onto a stirred slurry of crushed ice. This step is highly exothermic and hydrolyzes the intermediate and any remaining POCl₃.

-

Neutralization: Once the ice has melted, slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is neutral to basic (pH 7-8), which will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Alternative Route: Formylation-Methylation Pathway

This two-step sequence offers an alternative approach, which may be advantageous if the starting material, 3,5-dichlorophenol, is more readily available or cost-effective than 3,5-dichloroanisole.

Route Overview

The pathway involves the initial formylation of 3,5-dichlorophenol to yield 2,6-dichloro-4-hydroxybenzaldehyde.[10][11] The phenolic hydroxyl is a strongly activating group, and formylation is expected to proceed readily. The subsequent step is a standard Williamson ether synthesis, where the hydroxyl group is methylated using an appropriate electrophile.[12]

Caption: Two-step synthesis via a hydroxybenzaldehyde intermediate.

Step 1: Formylation of 3,5-Dichlorophenol

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform (CHCl₃) in a strong basic solution.[13]

Experimental Protocol (Reimer-Tiemann):

-

Dissolve 3,5-dichlorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (4-5 eq).

-

Heat the solution to 60-70 °C with vigorous stirring.

-

Add chloroform (1.5-2.0 eq) dropwise over 1-2 hours, maintaining the temperature.

-

After the addition, continue to stir at 60-70 °C for an additional 2-3 hours.

-

Cool the mixture and acidify with dilute hydrochloric acid until acidic (pH < 2).

-

The product, 2,6-dichloro-4-hydroxybenzaldehyde, often precipitates and can be isolated by filtration or extracted with an organic solvent. Further purification can be achieved by recrystallization.

Step 2: Methylation of 2,6-dichloro-4-hydroxybenzaldehyde

This step converts the phenolic hydroxyl into a methoxy ether.

Experimental Protocol (Methylation):

-

In a round-bottom flask, combine 2,6-dichloro-4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2-3 eq), and a polar aprotic solvent such as acetone or acetonitrile.

-

Add dimethyl sulfate (DMS, 1.1-1.2 eq) dropwise to the stirred suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care.

-

Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

-

After cooling, filter off the inorganic salts and wash with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over MgSO₄, and concentrate to yield the crude product, which can be purified as described previously.

Comparative Analysis of Synthetic Routes

The choice between the direct Vilsmeier-Haack formylation and the two-step formylation-methylation pathway depends on several factors.

| Parameter | Vilsmeier-Haack Route | Formylation-Methylation Route |

| Number of Steps | 1 | 2 |

| Starting Material | 3,5-Dichloroanisole | 3,5-Dichlorophenol |

| Key Reagents | POCl₃, DMF | CHCl₃, NaOH, DMS, K₂CO₃ |

| Overall Yield | Generally Good to Excellent | Moderate to Good (cumulative over 2 steps) |

| Atom Economy | Higher | Lower |

| Safety Concerns | POCl₃ is corrosive and reacts violently with water. | Chloroform is a suspected carcinogen. Dimethyl sulfate is highly toxic and carcinogenic. |

| Simplicity | High (convergent, one-pot) | Moderate (requires isolation of intermediate) |

Expert Insight: For its operational simplicity, higher overall yield, and better atom economy, the Vilsmeier-Haack formylation of 3,5-dichloroanisole is the superior and recommended method for the synthesis of this compound on both laboratory and potential industrial scales.

Conclusion

This guide has detailed the primary synthetic methodologies for preparing this compound. The Vilsmeier-Haack reaction stands out as the most efficient and direct route, offering high yields in a single, well-established transformation. The mechanistic rationale and detailed protocols provided herein are intended to equip researchers with the necessary knowledge to confidently execute this synthesis. The alternative two-step pathway, while less efficient, provides a valid synthetic option depending on starting material availability. A thorough understanding of these routes is crucial for leveraging this important chemical intermediate in the advancement of chemical and pharmaceutical research.

References

- Chemical Synthesis Database. (2025, May 20). This compound.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

YouTube. (2021, June 19). Vilsmeier-Haack Reaction. [Link]

- Journal of Applicable Chemistry. (2019).

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. [Link]

- Semantic Scholar. (n.d.).

-

PrepChem.com. (n.d.). Synthesis of 2,6-dichloro-4-nitrobenzaldehyde. [Link]

- Google Patents. (n.d.). Synthesis method of 2, 6-dichloro-4- ((4-hydroxyphenyl) amino) phenol.

-

PubMed. (n.d.). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. [Link]

-

ACS Publications. (2018, August 10). Biocatalysis in Drug Development—Highlights of the Recent Patent Literature. [Link]

-

PubMed. (1989, May). A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution. [Link]

-

MDPI. (n.d.). Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. [Link]

Sources

- 1. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. aml.iaamonline.org [aml.iaamonline.org]

- 6. name-reaction.com [name-reaction.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. 2,6-DICHLORO-4-HYDROXYBENZALDEHYDE | 60964-09-2 [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physical Properties of 2,6-Dichloro-4-methoxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: 2,6-Dichloro-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest as a versatile intermediate in synthetic organic chemistry. Its utility in the construction of more complex molecular architectures, particularly in the fields of pharmaceuticals and agrochemicals, necessitates a thorough understanding of its fundamental physical and chemical properties. This guide provides a comprehensive overview of the key physicochemical and spectroscopic characteristics of this compound. While experimentally determined data for this specific molecule is sparse, this document synthesizes available information, presents robustly predicted data based on established chemical principles, and outlines standardized protocols for its empirical characterization.

Chemical Identity and Structure

Correctly identifying a chemical compound is the foundational step for any laboratory work. The structural and chemical identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][2] |

| Molecular Weight | 205.04 g/mol | [1] |

| Monoisotopic Mass | 203.97449 Da | [2] |

| CAS Number | Not assigned / Not available | [1] |

| InChIKey | VOYUCTPCAWSYTF-UHFFFAOYSA-N | [1][2] |

| SMILES | COC1=CC(=C(C=O)C(=C1)Cl)Cl | [1][2] |

Physicochemical Properties

The physical state, solubility, and other bulk properties of a compound dictate its handling, storage, and application in reactions. Due to a lack of experimentally determined values in readily available literature, the following table includes predicted data alongside data from structurally related compounds to provide a working profile.[1]

| Property | Value / Observation | Notes and Causality |

| Physical State | Predicted to be a solid at room temperature. | Based on the increased molecular weight and intermolecular forces from chlorine atoms compared to related liquid benzaldehydes like 4-methoxybenzaldehyde.[3] The related 2,6-dichlorobenzaldehyde is a solid with a melting point of 70-71°C.[4] |

| Melting Point | Data not available. | The melting point is expected to be significantly higher than that of 4-methoxybenzaldehyde (0°C) due to the two chlorine atoms enhancing crystal lattice packing and intermolecular forces.[3] |

| Boiling Point | Data not available. | Expected to be elevated compared to similar, non-halogenated structures due to increased molecular weight and dipole-dipole interactions. |

| Solubility | Predicted to be poorly soluble in water; soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Chloroform). | The aromatic ring and chlorine atoms confer a nonpolar character, while the aldehyde and methoxy groups add some polarity. This balance typically results in good solubility in moderately polar to nonpolar organic solvents, a crucial factor for its use in synthesis. |

| logP (Octanol/Water) | 2.6 (Predicted) | This value suggests the compound is moderately lipophilic, indicating it will preferentially partition into organic phases over aqueous ones, which is important for extraction and purification workflows.[2] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The following sections detail the predicted spectroscopic signatures for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would be a standard technique.

-

Molecular Ion (M⁺): The mass spectrum will exhibit a prominent molecular ion peak cluster. The monoisotopic mass is approximately 203.97 Da.[2]

-

Isotopic Pattern: A hallmark feature will be the isotopic pattern caused by the two chlorine atoms. The two major isotopes of chlorine are ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion:

-

M⁺ peak: (containing two ³⁵Cl atoms) at m/z ≈ 204.

-

M+2 peak: (containing one ³⁵Cl and one ³⁷Cl) at m/z ≈ 206.

-

M+4 peak: (containing two ³⁷Cl atoms) at m/z ≈ 208. The relative intensity ratio of these peaks will be approximately 9:6:1 , providing definitive evidence for the presence of two chlorine atoms.

-

-

Key Fragmentation Pathways:

-

Loss of a hydrogen radical (-H•) from the aldehyde to give a strong [M-1]⁺ peak at m/z 203/205/207.

-

Loss of the formyl radical (-CHO•) to yield an [M-29]⁺ peak.

-

Loss of a methyl radical (-CH₃•) from the methoxy group, resulting in an [M-15]⁺ peak.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key vibrational frequencies are:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2850 & ~2750 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) | A characteristic pair of bands confirming the aldehyde group. |

| ~1700-1715 | C=O Stretch | Aldehyde (-CHO) | A strong, sharp absorption indicative of the carbonyl group. The position is influenced by the electronic effects of the ring substituents. |

| ~1580, ~1470 | C=C Stretch | Aromatic Ring | Absorptions confirming the presence of the benzene ring. |

| ~1260 | C-O Stretch | Aryl Ether (-O-CH₃) | A strong band indicating the ether linkage. |

| ~1050 | C-O Stretch | Aryl Ether (-O-CH₃) | Another characteristic ether band. |

| ~700-850 | C-Cl Stretch | Aryl Halide | Strong absorptions confirming the presence of chloro-substituents. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted spectra in a standard solvent like CDCl₃ are as follows:

-

¹H NMR Spectrum:

-

~10.0-10.5 ppm (singlet, 1H): This signal corresponds to the aldehyde proton (-CHO). Its downfield shift is characteristic.

-

~6.8-7.0 ppm (singlet, 2H): The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern on the ring. They appear as a single signal.

-

~3.9 ppm (singlet, 3H): This signal represents the three protons of the methoxy group (-OCH₃).

-

-

¹³C NMR Spectrum:

-

~188-192 ppm: The aldehyde carbonyl carbon.

-

~160-165 ppm: The aromatic carbon bearing the methoxy group (C4).

-

~135-140 ppm: The aromatic carbons bearing the chlorine atoms (C2 and C6).

-

~130-135 ppm: The aromatic carbon bearing the aldehyde group (C1).

-

~112-115 ppm: The aromatic carbons ortho to the methoxy group (C3 and C5).

-

~56 ppm: The methoxy group carbon (-OCH₃).

-

Standardized Protocols for Physical Characterization

To ensure data integrity and reproducibility, standardized experimental procedures are critical. The following outlines the workflows and step-by-step protocols for determining the key physical properties of a novel or uncharacterized compound like this compound.

General Workflow for Physicochemical & Spectroscopic Analysis

The logical flow from sample acquisition to full characterization is a cornerstone of good scientific practice. This process ensures that all necessary data is collected systematically.

Caption: Workflow for the complete characterization of a chemical compound.

Experimental Protocol: Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp, narrow melting range (e.g., <1°C) typically signifies a pure compound, while a broad, depressed range suggests the presence of impurities.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Perform a rapid preliminary measurement to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Perform a second, slower measurement, decreasing the ramp rate to 1-2°C per minute when the temperature is ~10°C below the approximate melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Experimental Protocol: Spectroscopic Data Acquisition (NMR)

Causality: NMR provides the most definitive structural information. The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key sample peaks. Deuterated chloroform (CDCl₃) is an excellent first choice for many organic compounds.

Caption: Standardized workflow for Nuclear Magnetic Resonance (NMR) analysis.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling procedures can be established based on analogous compounds like other substituted benzaldehydes.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not ingest. In case of accidental contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Relevance in Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. The aldehyde functional group is a versatile handle for a variety of chemical transformations, including:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of alkenes.

-

Oxidation: To produce the corresponding benzoic acid.

-

Grignard and Organolithium Additions: To generate secondary alcohols.

The presence of the two chlorine atoms and the methoxy group provides steric hindrance and electronic modification, allowing for regioselective reactions and the synthesis of highly functionalized and sterically demanding target molecules relevant to drug discovery and materials science.

References

-

ChemSynthesis Co., Ltd. (2025). This compound. Chemical Synthesis Database. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1268288, 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde. PubChem. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6737, 2,6-Dichlorobenzaldehyde. PubChem. Available at: [Link]

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). HMDB. Available at: [Link]

-

Université du Luxembourg (2025). This compound (C8H6Cl2O2). PubChemLite. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 735466, 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. PubChem. Available at: [Link]

-

The Royal Society of Chemistry (2016). Electronic Supplementary Information. RSC Publishing. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 31244, 4-Methoxybenzaldehyde. PubChem. Available at: [Link]

-

The Good Scents Company (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. The Good Scents Company. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2,6-Dichloro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 2,6-Dichloro-4-methoxybenzaldehyde in Medicinal Chemistry

This compound is a polysubstituted aromatic aldehyde of significant interest in the fields of synthetic organic chemistry and drug discovery. Its unique electronic and steric properties, arising from the interplay of two ortho-chloro substituents, a para-methoxy group, and a reactive aldehyde function, make it a versatile building block for the synthesis of complex molecular architectures. The chlorine atoms act as powerful electron-withdrawing groups and introduce steric hindrance around the aldehyde, influencing its reactivity and conformational preferences. In contrast, the methoxy group at the para position serves as an electron-donating group, modulating the electron density of the aromatic ring. Understanding the precise three-dimensional structure and electronic landscape of this molecule is paramount for predicting its reactivity, designing novel synthetic routes, and ultimately, for the rational design of new therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and verify the structure of this compound. As a Senior Application Scientist, the following sections are designed to not only present the expected data but also to explain the underlying scientific principles and experimental considerations, ensuring a robust and validated approach to its characterization.

Molecular Structure and Key Spectroscopic Features

The structural features of this compound give rise to a unique spectroscopic fingerprint. The strategic placement of substituents dictates the chemical environment of each atom, leading to characteristic signals in various spectroscopic analyses.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its constitution.

¹H NMR Spectroscopy: Proton Environments and Couplings

The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methoxy protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.3 | Singlet | 1H | Aldehyde (-CHO) | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| ~6.8 - 7.2 | Singlet | 2H | Aromatic (H-3, H-5) | The two aromatic protons are chemically equivalent due to the symmetry of the molecule. The electron-withdrawing chloro groups and the electron-donating methoxy group will influence their exact chemical shift. |

| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) | The protons of the methoxy group are shielded relative to the aromatic protons and appear as a sharp singlet. |

Expert Insights: The singlet nature of the aromatic protons is a key diagnostic feature, confirming the 2,6-disubstitution pattern which isolates the two meta protons from any adjacent protons to couple with. The chemical shift of the aldehydic proton is particularly sensitive to the electronic effects of the ring substituents. The presence of two ortho-chloro groups is expected to cause a downfield shift compared to unsubstituted benzaldehyde.

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~188 - 192 | C=O (Aldehyde) | The carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum. |

| ~160 - 165 | C-4 (C-OCH₃) | The carbon attached to the electron-donating methoxy group is shielded relative to other aromatic carbons. |

| ~135 - 140 | C-2, C-6 (C-Cl) | The carbons bearing the electronegative chlorine atoms are deshielded. |

| ~130 - 135 | C-1 (C-CHO) | The ipso-carbon attached to the aldehyde group. |

| ~115 - 120 | C-3, C-5 | The carbons bearing the aromatic protons are expected to be the most shielded of the aromatic carbons. |

| ~56 | -OCH₃ | The carbon of the methoxy group. |

Expert Insights: The symmetry of the molecule results in fewer signals than the total number of carbon atoms. For instance, C-2 and C-6 are equivalent, as are C-3 and C-5. The chemical shifts are influenced by the inductive and resonance effects of the substituents.

Caption: A workflow diagram illustrating the multi-technique spectroscopic analysis.

Experimental Protocol for NMR Analysis

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, which is crucial for achieving sharp, well-resolved peaks.[1]

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]

-

For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).[1]

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.[1]

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the C=O, C-H, C-O, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2820 and ~2720 | Medium | C-H stretch (Aldehyde) | The characteristic Fermi resonance doublet for the aldehydic C-H stretch is a key identifier.[2] |

| ~1700 - 1720 | Strong | C=O stretch (Aldehyde) | The strong carbonyl absorption is one of the most prominent peaks in the spectrum.[2] Its position is influenced by the electronic effects of the ring substituents. |

| ~1580 - 1600 | Medium-Strong | C=C stretch (Aromatic) | These absorptions are characteristic of the benzene ring. |

| ~1250 - 1300 | Strong | C-O stretch (Aryl ether) | The asymmetric C-O-C stretching of the methoxy group. |

| ~1030 - 1070 | Medium | C-O stretch (Aryl ether) | The symmetric C-O-C stretching of the methoxy group. |

| ~700 - 800 | Strong | C-Cl stretch | The carbon-chlorine stretching vibrations. |

Expert Insights: The presence of the two distinct aldehydic C-H stretching bands is a powerful diagnostic tool for confirming the aldehyde functionality and distinguishing it from a ketone.[2] The exact position of the C=O stretch can provide information about conjugation and electronic effects within the molecule.

Experimental Protocol for IR Spectroscopy (ATR Method)

-

Sample Preparation:

-

Place a small amount of the solid this compound onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the ATR crystal.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₈H₆Cl₂O₂), which is approximately 204.0 g/mol .[3]

-

Isotope Pattern: Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotope pattern. Chlorine has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a cluster of peaks for the molecular ion:

-

M⁺ (containing two ³⁵Cl atoms)

-

[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom)

-

[M+4]⁺ (containing two ³⁷Cl atoms) The relative intensities of these peaks will be approximately 9:6:1.

-

-

Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of the aldehydic proton (M-1), the loss of the formyl radical (M-29), and the loss of the methoxy group (M-31).

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated.

-

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorptions in the UV region.

Expected UV-Vis Spectrum Features:

-

π → π* Transitions: Strong absorptions are expected in the range of 200-300 nm due to π → π* transitions within the benzene ring and the carbonyl group.

-

n → π* Transitions: A weaker absorption band may be observed at longer wavelengths (around 300-350 nm) corresponding to the n → π* transition of the carbonyl group. The exact positions of these bands will be influenced by the solvent polarity.[4]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).

-

Place the cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

-

Conclusion: A Validated Approach to Structural Characterization

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and structural verification of this compound. By employing a combination of NMR, IR, and Mass Spectrometry, researchers can gain a detailed understanding of the molecular architecture, which is a critical prerequisite for its application in synthetic chemistry and drug development. The provided protocols and expert insights are intended to empower scientists to perform these analyses with confidence and to interpret the resulting data with a high degree of scientific rigor.

References

- A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers - Benchchem. (n.d.).

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0029686). (n.d.).

- ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686). (n.d.).

- ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686). (n.d.).

- This compound - Chemical Synthesis Database. (2025).

- Overtone spectroscopy of benzaldehyde. (n.d.).

- C₇H₆O C₆H₅CHO infrared spectrum of benzaldehyde prominent wavenumbers cm⁻¹ detecting functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

- Overtone spectroscopy of some benzaldehyde derivatives - Indian Academy of Sciences. (n.d.).

- Benzaldehyde, 2,6-dichloro- - the NIST WebBook. (n.d.).

- (PDF) Experimental and Theoretical (ab initio and DFT) Analysis of UV-Vis Spectra, Thermodynamic Functions and Non-linear Optical Properties of 2-Chloro-3,4-Dimethoxybenzaldehyde - ResearchGate. (2025).

Sources

- 1. benchchem.com [benchchem.com]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. researchgate.net [researchgate.net]

2,6-Dichloro-4-methoxybenzaldehyde safety and handling

An In-Depth Technical Guide to the Safe Handling of 2,6-Dichloro-4-methoxybenzaldehyde

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causal understanding of the "why" behind each safety recommendation. By grounding our protocols in the physicochemical properties of the molecule and data from structurally similar compounds, we aim to foster a proactive safety culture in the laboratory.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic aldehyde. Understanding its fundamental properties is the first step in a robust safety assessment. While comprehensive experimental data for this specific compound is not widely published, its structure—a benzaldehyde core with two chlorine atoms and a methoxy group—informs our handling strategy.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₂ | [1] |

| Molecular Weight | 205.04 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Not available, but low water solubility is expected based on structure. |

The presence of chlorine atoms and an aldehyde group suggests potential reactivity and specific toxicological concerns that must be addressed through rigorous safety measures.

Hazard Identification and GHS Classification

Based on this analog, this compound should be treated as a hazardous substance. The following GHS classifications should be assumed until specific data becomes available.

| Hazard Class | Category | Hazard Statement | Source (Analog) |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage | [3] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage | [3] |

Signal Word: Danger [3]

Hazard Pictograms:

Expert Interpretation: The predicted classification as a Category 1 corrosive agent is a critical directive for handling.[3] This implies that the compound can cause irreversible damage to skin and eyes upon contact. The causality lies in the reactivity of the chlorinated aromatic ring and the aldehyde functional group, which can react with biological macromolecules, leading to tissue destruction. Therefore, preventing any direct contact is not merely a recommendation but a necessity.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, starting with engineering controls and supplemented by rigorous PPE protocols, is essential for safe handling.

Engineering Controls

-

Fume Hood: All weighing, handling, and reaction setup involving this compound in solid or solution form must be conducted inside a certified chemical fume hood.[4] This is the primary barrier to prevent inhalation of dust or vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[4]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[5] Their proximity is crucial for immediate decontamination in case of accidental exposure.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a complete barrier to the predicted hazards.

-

Hand Protection: Wear compatible, chemical-resistant gloves, such as nitrile or neoprene.[6] Always inspect gloves for tears or holes before use. Contaminated gloves can be more dangerous than no gloves due to the accumulation of chemicals.[7] Double-gloving is recommended for handling larger quantities or during procedures with a high risk of splashing.

-

Eye and Face Protection: Tightly fitting safety goggles are mandatory.[8] Given the predicted severe eye damage potential, a full-face shield must be worn over the goggles whenever handling the solid material or solutions.[3][8]

-

Skin and Body Protection: A full-length laboratory coat, buttoned completely, is required.[6] For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is necessary.[9] Footwear must be closed-toe and made of a non-porous material.[7]

-

Respiratory Protection: While working in a fume hood should be sufficient, if there is a risk of dust generation that cannot be controlled (e.g., during a large spill cleanup), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8]

Caption: Initial Response Decision Tree for Chemical Exposure.

Accidental Release and Firefighting Measures

Accidental Release

-

Small Spill (Solid): Wearing appropriate PPE, carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal. [3][6]Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

Large Spill: Evacuate the area. Prevent the material from entering drains. Contact your institution's Environmental Health & Safety (EHS) department immediately.

Firefighting

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. [10][11]* Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas. [3][10]* Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products. [3][10]

Disposal Considerations

This material and its container must be disposed of as hazardous waste. [3]* Waste Generation: Collect waste material in a dedicated, sealed, and properly labeled hazardous waste container.

-

Disposal Method: Do not dispose of down the drain or in regular trash. [12]Disposal must be handled by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations. [12]* Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste. [6]They can be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. [12]

Toxicological Information

To the best of our knowledge, the specific toxicological properties of this compound have not been thoroughly investigated. [6]The predicted hazards are based on its chemical structure and data from analogous compounds. The primary concern is severe corrosive effects on the skin and eyes. [3]The systemic toxicity is unknown, and therefore, all routes of exposure should be avoided.

References

- Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet for PBS (endotoxin-free).

- Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from a search on personal protective equipment.

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

- Fisher Scientific. (2025). Safety Data Sheet - 3,4-Dimethoxybenzaldehyde.

-

United States Environmental Protection Agency. (2025). Personal Protective Equipment | US EPA. Retrieved from [Link]

- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.

- Thermo Fisher Scientific. (2010). Safety Data Sheet - 4-Methoxybenzaldehyde.

- Bio-Techne. (2013). Safety Data Sheet.

- Unnamed Source. (2016). Safety Data Sheet.

-

Ministry of Health, Saudi Arabia. (2019). First Aid - Chemical Poisoning. Retrieved from [Link]

- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from a search on chemical resistant clothing.

-

Bernardo Ecenarro S.A. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

-

UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

- Ekinci Kimya. (2011). Material Safety Data Sheet - Benzaldehyde.

-

Thermo Fisher Scientific. (2010). Safety Data Sheet - 4-Methoxybenzaldehyde. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%. Retrieved from [Link]

-

American Red Cross. (n.d.). Poison Exposure: Signs, Symptoms, and First Aid. Retrieved from [Link]

-

Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

- RIFM. (2023). o-methoxybenzaldehyde, CAS Registry Number 135-02-4.

- LGC Standards. (2023). Safety Data Sheet - 3,4-Dimethoxybenzaldehyde-d3.

-

Chemical Synthesis Database. (2025). This compound. Retrieved from [Link]

- Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. bio.vu.nl [bio.vu.nl]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]

- 9. osha.oregon.gov [osha.oregon.gov]

- 10. fishersci.com [fishersci.com]

- 11. afgsci.com [afgsci.com]

- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

An In-depth Technical Guide to 2,6-Dichloro-4-methoxybenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals